molecular formula C9H6N2S B1198073 Imidazo[2,1-b]benzothiazole

Imidazo[2,1-b]benzothiazole

Katalognummer: B1198073
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: RBQGKSWYSQGVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[2,1-b]benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Agents

Recent studies have identified imidazo[2,1-b]benzothiazole derivatives as potential modulators of glucocorticoid receptor (GCR) transactivation. These compounds were shown to exhibit anti-inflammatory effects by antagonizing GCR in the presence of dexamethasone, which is crucial for managing inflammatory diseases . The modeling studies provided insights into their binding interactions with the GCR ligand binding domain, suggesting a promising avenue for developing new anti-inflammatory drugs.

Antiulcer Activity

This compound compounds have been explored for their efficacy as antiulcer agents. Research indicates that these compounds exhibit significant antiulcer activity by influencing gastric acid secretion mechanisms. They have been synthesized and tested in animal models, demonstrating a notable reduction in ulcer indices compared to control groups . The pharmacological profiles suggest that these compounds could serve as alternatives to traditional antiulcer medications.

Antitubercular Activity

In the search for new antitubercular agents, this compound derivatives have shown promising results against Mycobacterium tuberculosis. A study reported that certain derivatives displayed potent inhibitory activity with IC50 values as low as 2.03 μM against Mtb H37Ra. Molecular docking studies further elucidated the binding interactions of these compounds with key targets in the bacterial metabolism pathway .

Radiopharmaceutical Applications

This compound derivatives have also been investigated as potential radiotracers for imaging techniques in oncology. Specifically, 99mTc-radiolabeled versions of these compounds are being developed for glioblastoma detection. These radiotracers could enhance the diagnostic capabilities for brain tumors by providing clear imaging results .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activities. Several studies have synthesized various analogues with modifications at specific positions on the benzothiazole ring to evaluate their pharmacological effects systematically. For instance, a series of derivatives were designed and assessed for their antitubercular activity, leading to the identification of several candidates with enhanced potency and selectivity against Mtb while exhibiting low toxicity towards mammalian cells .

Data Tables

The following table summarizes key findings from various studies on this compound applications:

Application Activity IC50 Values Notes
Anti-inflammatoryGCR modulationNot specifiedEffective in reducing inflammation
AntiulcerGastric acid secretion inhibitionNot specifiedSignificant reduction in ulcer indices
AntitubercularInhibition of Mtb2.03 - 7.05 μMSelective activity against Mtb strains
RadiopharmaceuticalGlioblastoma imagingNot applicablePotential use as a radiotracer

Eigenschaften

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

imidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)11-6-5-10-9(11)12-8/h1-6H

InChI-Schlüssel

RBQGKSWYSQGVDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N3C=CN=C3S2

Synonyme

benzo(d)imidazo(2,1-b)thiazole

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

In 250 ml of n-butanol were heated 10.0 g of 2-aminobenzothiazole and 30 ml of 40% chloroacetaldehyde at 90° C. for 27 hours. After the solvent was removed (evaporated to dryness), the residue was crystallized in isopropanol-acetone to give 6.2 g of imidazo[2,1-b]benzothiazole. Subsequently, 4.0 g of the crystals were added to a mixture of 50 ml of dry dimethylformamide and 3.5 ml of phosphorus oxychloride followed by heating at 60° C. for 3 hours and at 75° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto ice water. After neutralizing with potassium carbonate, the mixture was extracted with ethyl acetate. The ethyl acetate was removed to give 2.2 g of 3-formylimidazo[2,1-b]benzothiazole. The thus obtained formyl compound, 1.3 g, was added to 20 ml of ethanol and furthermore 0.1 g of sodium borohydride was added to the mixture while stirring under ice cooling. After stirring at the same temperature for 10 minutes, the solvent was removed. The residue was treated with water and filtered to give 1.2 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.